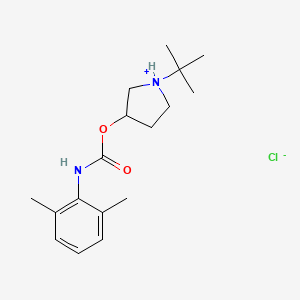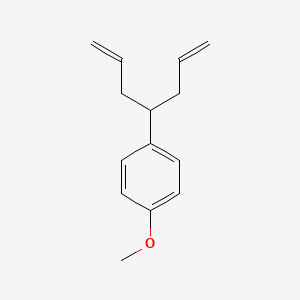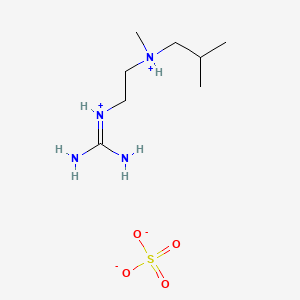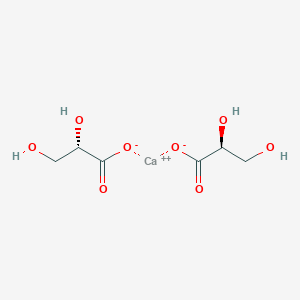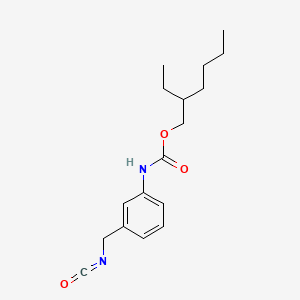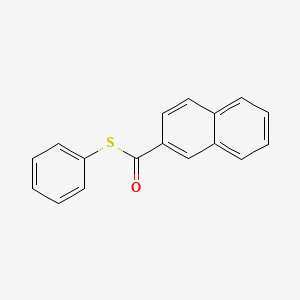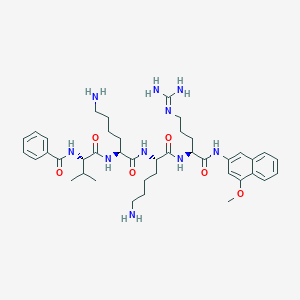
Bz-Val-Lys-Lys-Arg-4MbetaNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bz-Val-Lys-Lys-Arg-4MbetaNA, also known as Nα-Benzoyl-L-valyl-L-lysyl-L-lysyl-L-arginine-4-methyl-β-naphthylamide, is a synthetic peptide substrate used in biochemical research. This compound is particularly valuable for studying protease activity, especially in the context of viral proteases such as those from flaviviruses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Val-Lys-Lys-Arg-4MbetaNA involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Bz-Val-Lys-Lys-Arg-4MbetaNA primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of peptide bonds within the compound.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin and chymotrypsin are commonly used to catalyze the hydrolysis of this compound. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.
Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using reagents like hydrogen peroxide and dithiothreitol (DTT), respectively.
Major Products Formed
The primary products of hydrolysis are smaller peptide fragments and amino acids, depending on the specificity of the protease used.
Aplicaciones Científicas De Investigación
Bz-Val-Lys-Lys-Arg-4MbetaNA is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for studying the activity and specificity of various proteases, including viral proteases.
Virology: Researchers use this compound to investigate the mechanisms of viral replication and to screen for potential antiviral drugs.
Medicine: The compound aids in the development of diagnostic assays for detecting protease activity in clinical samples.
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify protease inhibitors.
Mecanismo De Acción
Bz-Val-Lys-Lys-Arg-4MbetaNA exerts its effects by serving as a substrate for proteases. The proteases recognize and bind to specific amino acid sequences within the compound, catalyzing the cleavage of peptide bonds. This process releases the 4-methyl-β-naphthylamide moiety, which can be detected using fluorescence or colorimetric assays. The molecular targets include the active sites of proteases, and the pathways involved are those related to proteolytic cleavage.
Comparación Con Compuestos Similares
Similar Compounds
Bz-Val-Lys-Lys-Arg-AMC: This compound is similar in structure but contains a 7-amino-4-methylcoumarin (AMC) moiety instead of 4-methyl-β-naphthylamide.
Bz-Val-Lys-Lys-Arg-pNA: This variant has a p-nitroanilide (pNA) group, which is used for colorimetric detection.
Uniqueness
Bz-Val-Lys-Lys-Arg-4MbetaNA is unique due to its 4-methyl-β-naphthylamide moiety, which provides distinct fluorescence properties. This makes it particularly useful for sensitive detection of protease activity in various research applications.
Propiedades
Fórmula molecular |
C41H60N10O6 |
|---|---|
Peso molecular |
789.0 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C41H60N10O6/c1-26(2)35(51-36(52)27-14-5-4-6-15-27)40(56)50-32(19-10-12-22-43)39(55)48-31(18-9-11-21-42)38(54)49-33(20-13-23-46-41(44)45)37(53)47-29-24-28-16-7-8-17-30(28)34(25-29)57-3/h4-8,14-17,24-26,31-33,35H,9-13,18-23,42-43H2,1-3H3,(H,47,53)(H,48,55)(H,49,54)(H,50,56)(H,51,52)(H4,44,45,46)/t31-,32-,33-,35-/m0/s1 |
Clave InChI |
KNPSKKJEAUSRPE-TUCRWICHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


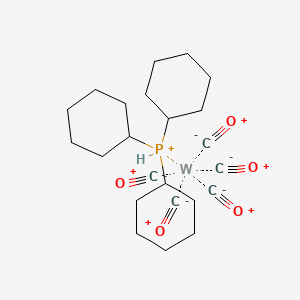
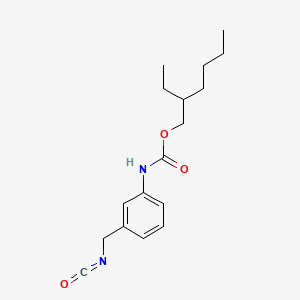
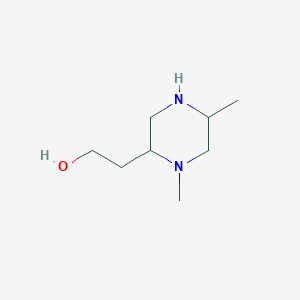
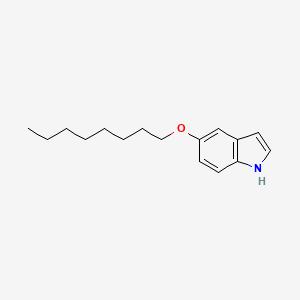
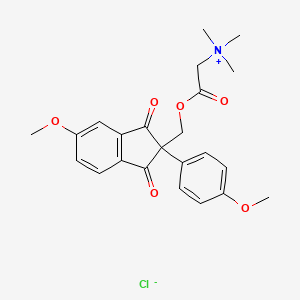
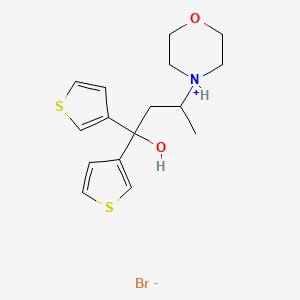
![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
